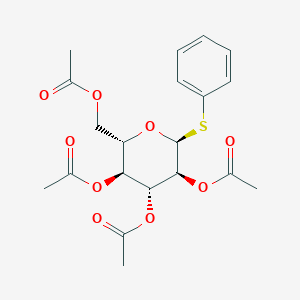![molecular formula C10H8FNO2 B1486434 [5-(2-Fluorophenyl)isoxazol-3-yl]methanol CAS No. 1105191-15-8](/img/structure/B1486434.png)
[5-(2-Fluorophenyl)isoxazol-3-yl]methanol
Übersicht
Beschreibung
[5-(2-Fluorophenyl)isoxazol-3-yl]methanol, also known as 5-FPI, is an organic compound that has found numerous applications in scientific research, particularly in the fields of biochemistry and physiology. 5-FPI is a member of the isoxazole family of compounds, which are characterized by the presence of an oxygen atom and two nitrogen atoms in a five-membered ring structure. 5-FPI is a relatively new compound, having only been synthesized in the late 1990s, and is being studied for its potential applications in a variety of fields.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agents
Novel derivatives involving isoxazole compounds have been synthesized for their potential as sodium channel blockers and anticonvulsant agents. One study found that a specific compound showed significant potency as an anticonvulsant, indicating the therapeutic potential of such structures in managing seizures S. Malik & S. Khan, 2014.
Antimicrobial Activity
Isoxazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against bacterial and fungal organisms. The structural modifications in isoxazole compounds enhance their antimicrobial efficacy, showcasing their potential in combating microbial infections K. S. Kumar et al., 2019.
Synthesis and Structural Studies
Efficient synthetic pathways have been developed for creating isoxazole compounds with potential applications in various chemical and biological research areas. Studies also focus on the structural and spectroscopic characterization of these compounds, which is crucial for understanding their properties and interactions R. Moreno-Fuquen et al., 2019.
Electronegativity Effects
Research on fluorine and chlorine substituted isoxazoles has investigated the impact of electronegativity on their structural, spectrophotometric, and thermo-chemical properties. Such studies are fundamental in designing compounds with tailored physical and chemical properties for specific applications Nilesh. U. Jadhao & A. Naik, 2017.
Anti-inflammatory and Antitumor Activities
Isoxazole compounds have been explored for their anti-inflammatory and antitumor activities. The synthesis of novel isoxazole derivatives and their biological evaluation highlight the potential of these compounds in developing new therapeutic agents E. Rajanarendar et al., 2015.
Eigenschaften
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)12-14-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUUQCWLDVLJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Fluorophenyl)isoxazol-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(3-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1486355.png)



![5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1486361.png)






![3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B1486374.png)